

RP-HPLC method development and validation for Etelcalcetide analysis

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Compound of Interest

Compound Name: Etelcalcetide Hydrochloride

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Application Notes & Protocols for RP-HPLC Analysis of Etelcalcetide

Introduction

Etelcalcetide is a calcimimetic agent administered intravenously to treat secondary hyperparathyroidism in patients with chronic kidney disease undergoing hemodialysis.^{[1][2]} It functions by binding to and activating the calcium-sensing receptor in the parathyroid gland.^{[1][2]} Accurate and reliable analytical methods are crucial for the quality control of Etelcalcetide in bulk drug and pharmaceutical dosage forms. This document provides detailed application notes and protocols for the determination of Etelcalcetide using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies described are based on published and validated methods, ensuring precision, accuracy, and stability-indicating capabilities as per the International Council for Harmonisation (ICH) guidelines.^{[1][3][4][5][6]}

Method 1: Isocratic RP-HPLC for Quantification of Etelcalcetide

This method provides a simple, rapid, and precise isocratic RP-HPLC technique for the quantification of Etelcalcetide in bulk and parenteral dosage forms.

Chromatographic Conditions

Parameter	Specification
HPLC System	Shimadzu HPLC with LC-20 AD binary gradient pump, SPD-20A UV detector
Column	C18G (250 mm x 4.6 mm, 5 μ m)[3][4][5]
Mobile Phase	Acetonitrile : Methanol : Water (25:45:30 v/v/v) [3][4][5]
Flow Rate	1.0 mL/min[3][4][5]
Detection Wavelength	238 nm[3][4][5]
Injection Volume	20 μ L
Column Temperature	Ambient
Retention Time	Approximately 6.201 min[3][4][5]

Experimental Protocol

1. Preparation of Mobile Phase:

- Precisely mix 250 mL of HPLC grade acetonitrile, 450 mL of HPLC grade methanol, and 300 mL of HPLC grade water.[4]
- Sonicate the mixture for 10 minutes to degas.[4]
- Filter the mobile phase through a 0.45 μ m membrane filter.[4]

2. Preparation of Standard Stock Solution (1000 μ g/mL):

- Accurately weigh 50 mg of pure Etelcalcetide and transfer it into a 50 mL volumetric flask.[4]
- Add the mobile phase to dissolve the drug completely and make up the volume to the mark.
[4]

3. Preparation of Working Standard Solution (100 μ g/mL):

- Further dilute the standard stock solution with the mobile phase to obtain a final concentration of 100 µg/mL.[4]

4. Sample Preparation:

- For parenteral dosage forms, dilute the formulation with the mobile phase to achieve a concentration within the linearity range.

5. System Suitability:

- Before sample analysis, equilibrate the column with the mobile phase for at least 30 minutes.
- Inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria are typically:
 - Tailing factor: ≤ 2.0
 - Theoretical plates: ≥ 2000
 - %RSD of peak areas: ≤ 2.0

6. Analysis Procedure:

- Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph.
- Record the chromatograms and calculate the amount of Etelcalcetide in the sample by comparing the peak area with that of the standard.

Method Validation Summary

Validation Parameter	Result
Linearity Range	3.75 - 22.5 µg/mL[3][4][5][7]
Correlation Coefficient (r ²)	0.9999[3][4][5][7]
Accuracy (% Recovery)	Within 98-102%
Precision (% RSD)	< 2.0%[2]
Robustness	The method remains unaffected by small, deliberate variations in flow rate and mobile phase composition.
Limit of Detection (LOD)	Method is sensitive for the detection of low concentrations.
Limit of Quantification (LOQ)	Method is sensitive for the quantification of low concentrations.

Workflow for Method 1 Development and Validation



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Caption: Workflow for the development and validation of the isocratic RP-HPLC method.

Method 2: Stability-Indicating Isocratic RP-HPLC for Etelcalcetide

This method is designed to be stability-indicating, capable of separating Etelcalcetide from its degradation products formed under various stress conditions.[1]

Chromatographic Conditions

Parameter	Specification
HPLC System	Waters HPLC with UV detector
Column	Inertsil ODS (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase	OPA Buffer : Methanol (50:50 v/v)[1][2]
Flow Rate	1.0 mL/min[1]
Detection Wavelength	235 nm[1]
Injection Volume	20 µL[1]
Column Temperature	Ambient (25°C)[1]
Run Time	8 min[1]
Retention Time	Approximately 4.653 min[1][2]

Experimental Protocol

1. Preparation of Mobile Phase:

- Prepare Ortho-Phosphoric Acid (OPA) buffer and filter it.
- Mix the OPA buffer and HPLC grade methanol in a 50:50 ratio.[1][2]
- Degas the mobile phase by sonication.

2. Preparation of Standard Solution:

- Accurately weigh and transfer 100 mg of Etelcalcetide into a 10 mL volumetric flask.[1]
- Add about 7 mL of the diluent (mobile phase) and sonicate to dissolve.[1]
- Make up the volume to the mark with the diluent.[1]
- Further dilute to obtain a working concentration within the linear range.

3. Forced Degradation Studies Protocol:

- Acid Degradation: To 0.6 mL of the stock solution, add 3 mL of 0.1N HCl and keep for a specified time. Neutralize the solution before injection.[\[1\]](#)
- Base Degradation: To 0.6 mL of the stock solution, add 3 mL of 0.1N NaOH and keep for a specified time. Neutralize the solution before injection.
- Oxidative Degradation: To 0.6 mL of the stock solution, add 1 mL of 30% w/v hydrogen peroxide.[\[1\]](#)
- Thermal Degradation: Keep the drug sample in a hot air oven at 110°C for 3 hours.[\[1\]](#)
- Photolytic Degradation: Expose the drug solution to UV light for a specified duration.

4. Analysis Procedure:

- Equilibrate the column with the mobile phase for 30-40 minutes.[\[1\]](#)
- Inject the blank, standard, sample, and degraded sample solutions.
- Monitor the chromatograms for the appearance of any degradation peaks and assess the peak purity of the main Etelcalcetide peak.

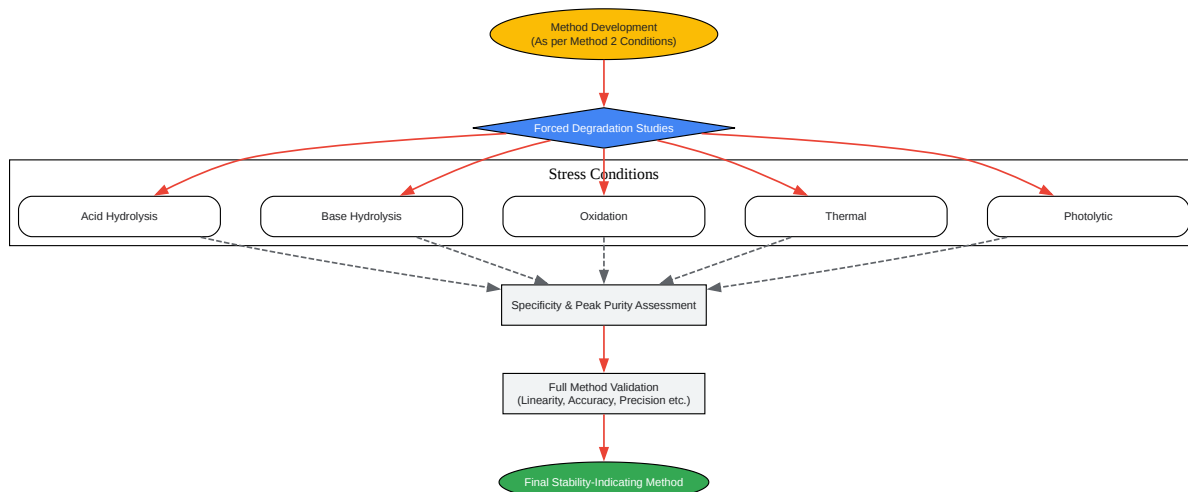
Method Validation Summary

Validation Parameter	Result
Linearity	The method demonstrates good linearity over the tested concentration range.
Correlation Coefficient (r^2)	0.999[1][2]
Accuracy (% Recovery)	High percentage recovery indicates the accuracy of the method.
Precision (% RSD)	Low %RSD values for intraday and interday precision studies.[1]
Specificity	The method is specific, as shown by the separation of the drug from its degradation products.
Limit of Detection (LOD)	3.00 $\mu\text{g/mL}$ (based on S/N ratio)[1]
Limit of Quantification (LOQ)	9.98 $\mu\text{g/mL}$ (based on S/N ratio)[1]

Forced Degradation Results Summary

Stress Condition	% Degradation	Observations
Acid Hydrolysis (0.1N HCl)	Significant	Degradation peaks observed.
Base Hydrolysis (0.1N NaOH)	Significant	Degradation peaks observed.
Oxidation (30% H_2O_2)	Significant	Degradation peaks observed. [1]
Thermal (110°C)	Moderate	Degradation observed.[1]
Photolytic (UV light)	Slight	Minor degradation observed.

Workflow for Stability-Indicating Method Development



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Caption: Workflow for developing a stability-indicating RP-HPLC method.

Conclusion

The described RP-HPLC methods are suitable for the routine quality control and stability testing of Etelcalcetide. Method 1 offers a straightforward approach for quantification, while Method 2 provides a robust, stability-indicating assay. The choice of method will depend on the specific analytical requirements. It is essential to perform system suitability tests before each

analytical run to ensure the continued validity of the results. All methods should be validated in accordance with ICH guidelines to ensure they are fit for their intended purpose.[8][9]

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